molecular formula C11H12N2O2S B3732485 5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione

5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B3732485
M. Wt: 236.29 g/mol
InChI Key: PPHSZPFRTTXAHG-WEVVVXLNSA-N
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Description

5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This molecule is characterized by a thiazolidine ring that is fused to a pyrrole ring and a carbonyl group. The unique structure of TZD makes it an attractive candidate for drug development, as it has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of TZD is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ by TZD has been shown to improve insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Biochemical and Physiological Effects
TZD has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-diabetic properties, TZD has also been shown to exhibit anti-inflammatory and neuroprotective effects. Studies have also shown that TZD can improve cognitive function and memory in animal models, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TZD for lab experiments is its ability to exhibit multiple biological activities. This makes it an attractive candidate for drug development, as it has the potential to target multiple disease pathways. However, one of the limitations of TZD is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are numerous future directions for the study of TZD. One area of research involves the development of novel TZD derivatives with improved therapeutic properties. Another area of research involves the use of TZD in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of TZD and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, TZD is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. The synthesis of TZD can be achieved through a variety of methods, and it has been shown to exhibit multiple biological activities. While there are limitations to the use of TZD, its potential therapeutic benefits make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of TZD and its potential applications in the treatment of various diseases.

Scientific Research Applications

TZD has been the subject of numerous scientific studies, due to its potential therapeutic applications. One of the most promising areas of research involves the use of TZD as an anti-cancer agent. Studies have shown that TZD can induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

(5E)-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6-4-8(7(2)13(6)3)5-9-10(14)12-11(15)16-9/h4-5H,1-3H3,(H,12,14,15)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHSZPFRTTXAHG-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C)C)/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione

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